aluminum;magnesium;hydroxy carbonate

Description

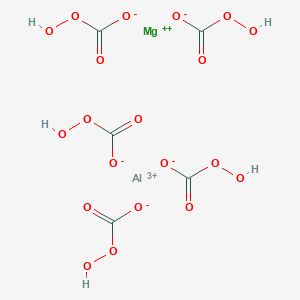

Aluminum magnesium hydroxy carbonate (AMHC), also known as magnesium aluminum hydroxy carbonate hydrate, is a layered double hydroxide (LDH) with the general formula CH₂₄Al₂Mg₆O₂₃ (CAS: 11097-59-9) . It has a density of 2.0 g/cm³ and a molecular weight of 531.91 g/mol . Structurally, AMHC consists of alternating layers of magnesium and aluminum hydroxide sheets intercalated with carbonate anions, forming a stable crystalline network .

Properties

IUPAC Name |

aluminum;magnesium;hydroxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CH2O4.Al.Mg/c5*2-1(3)5-4;;/h5*4H,(H,2,3);;/q;;;;;+3;+2/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKZHREWWXKQF-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AlMgO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydroxide-Mediated Co-Precipitation

A widely adopted method involves dissolving aluminum hydroxide () or aluminum oxide () in sodium hydroxide () to form sodium aluminate (). Carbon dioxide () is then introduced to generate an alkaline aluminum carbonate gel, followed by the addition of magnesium salts (e.g., ) and additional . Key parameters include:

Nitrate-Based Co-Precipitation

Using magnesium nitrate () and aluminum nitrate (), a solution is precipitated under alkaline conditions (pH 9.5–12.0). This method produces AMHC with tunable ratios (2:1 to 5:1), impacting crystallite size (5–21 nm) and surface area (1–204 m²/g). Higher ratios reduce crystallinity but enhance surface reactivity.

Table 1: Effect of Ratio on Co-Precipitated AMHC Properties

| Ratio | Crystallite Size (nm) | Surface Area (m²/g) |

|---|---|---|

| 2:1 | 10.3 | 110 |

| 3:1 | 8.1 | 37 |

| 5:1 | 6.8 | 23 |

Hydrothermal Synthesis

High-Temperature Hydrothermal Treatment

Untreated and react with sodium bicarbonate () at 160–180°C for 5 hours. This method achieves 99% yield by overcoming the low solubility of at elevated temperatures. The resulting AMHC exhibits a hexagonal platelet morphology and high thermal stability (decomposition above 300°C).

Green One-Step Synthesis

A sustainable approach utilizes basic magnesium carbonate () and solutions with . At room temperature, nanosheet AMHC forms via dissolution-recrystallization, while hydrothermal treatment at 100°C enhances crystallinity. This method avoids toxic reagents and reduces costs by 40% compared to traditional routes.

Urea Hydrolysis

Urea () acts as a homogeneous precipitant, slowly releasing and ions. The process involves:

-

Formation of amorphous colloids.

-

Incorporation of into - sheets.

-

Intercalation of to balance layer charges.

Optimal conditions include a urea/metal molar ratio of 3:1 and reflux at 95°C for 18 hours, yielding AMHC with a basal spacing of 7.8 Å.

Carbonation Methods

Direct CO2\text{CO}_2CO2 Sparging

A slurry of and is treated with gas at 25–80°C. The reaction proceeds via:

Adjusting the pH to 9.5–10.5 and drying at 60°C under vacuum minimizes impurities ().

Ammonia-Free Carbonation

By replacing with , this method eliminates ammonia emissions. A molar ratio of 3:1 and flow rate of 50 mL/min produce AMHC with an anion exchange capacity of 3.0 mmol/g.

Sol-Gel Synthesis

A sol-gel route using magnesium ethoxide () and aluminum isopropoxide () in ethanol yields a precursor gel. After aging at 60°C for 24 hours and calcining at 450°C, the product is rehydrated in solution to form AMHC. This method offers precise stoichiometric control but requires post-synthesis anion exchange.

Mechanochemical Methods

Chemical Reactions Analysis

Types of Reactions: Compound “aluminum;magnesium;hydroxy carbonate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized by their unique chemical structures and properties.

Scientific Research Applications

Pharmaceutical Applications

Aluminum magnesium hydroxy carbonate is widely used in the pharmaceutical industry, particularly as an antacid. Its ability to neutralize stomach acid makes it effective for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Case Study: Efficacy in Antacid Formulations

A study published in the Journal of Pharmaceutical Sciences evaluated the effectiveness of aluminum magnesium hydroxy carbonate compared to other antacids. The results indicated that formulations containing this compound provided rapid relief from acid-related discomfort and had a prolonged duration of action compared to traditional antacids like calcium carbonate.

Environmental Applications

Aluminum magnesium hydroxy carbonate has shown promise in environmental remediation, particularly in the adsorption of heavy metals from wastewater.

Adsorption Capacity

- The layered structure of LDHs allows for the intercalation of various anions, enhancing their ability to capture contaminants.

- Studies have demonstrated that aluminum magnesium hydroxy carbonate can effectively remove lead (Pb), cadmium (Cd), and arsenic (As) from contaminated water sources.

Case Study: Heavy Metal Removal

Research conducted by Zhang et al. (2021) demonstrated that aluminum magnesium hydroxy carbonate could reduce lead concentrations in industrial wastewater by over 90% within 24 hours. The study highlighted the material's potential for large-scale applications in water treatment facilities.

Materials Science Applications

In materials science, aluminum magnesium hydroxy carbonate is utilized as a precursor for the synthesis of nanocomposites and ceramics.

Synthesis of Nanocomposites

- The compound can be used to create nanocomposite materials through co-precipitation methods, which enhance mechanical properties and thermal stability.

- LDHs are often combined with polymers to improve their fire resistance and mechanical strength.

Case Study: Polymer Nanocomposites

A study published in Materials Science & Engineering explored the incorporation of aluminum magnesium hydroxy carbonate into polyvinyl chloride (PVC) matrices. The results showed significant improvements in tensile strength and thermal stability, making these composites suitable for construction materials.

Cosmetic Applications

Aluminum magnesium hydroxy carbonate is also used in cosmetic formulations due to its absorbent properties.

Role as a Thickening Agent

- In cosmetic products, it serves as a thickener and stabilizer, improving texture and consistency.

- Its ability to absorb excess oil makes it beneficial in formulations for oily skin types.

Case Study: Effectiveness in Skin Care Products

Research published in International Journal of Cosmetic Science found that products containing aluminum magnesium hydroxy carbonate effectively reduced shine on oily skin without causing irritation, making it a preferred ingredient in many skincare lines.

Mechanism of Action

The mechanism of action of compound “aluminum;magnesium;hydroxy carbonate” involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, which are the basis for its applications in different fields. The exact molecular targets and pathways may vary depending on the specific context of its use.

Comparison with Similar Compounds

Magnesium Hydroxy Carbonate

Chemical Formula : Mg₅(CO₃)₄(OH)₂·4H₂O

Properties :

Comparison with AMHC :

Magnesium hydroxy carbonate lacks the aluminum component, limiting its use in acid-neutralizing applications but enhancing its suitability for environmental remediation .

Aluminum Hydroxide (Al(OH)₃)

Chemical Formula : Al(OH)₃

Properties :

Comparison with AMHC :

AMHC’s magnesium component mitigates gastrointestinal side effects common in pure aluminum hydroxide formulations .

Calcium Carbonate (CaCO₃)

Chemical Formula : CaCO₃

Properties :

Comparison with AMHC :

| Property | AMHC | Calcium Carbonate |

|---|---|---|

| Neutralization Speed | Moderate | Rapid |

| Long-Term Stability | Stable in polymer matrices | Prone to recrystallization |

Research Findings and Data Tables

Table 1: Comparative Analysis of Hydroxy Carbonates

Q & A

Basic: What are the optimal synthesis conditions for aluminum magnesium hydroxy carbonate, and how do variations in reaction parameters affect crystallinity?

Answer:

The synthesis typically involves co-precipitation under controlled pH and temperature. For example, refluxing a mixture of aluminum hydroxide (0.05 mol), magnesium hydroxide (0.3 mol), and carbon dioxide in an ammonium hydroxide solution at 60°C for 6 hours yields a crystalline product . Adjusting the Mg/Al molar ratio (e.g., 3:1) or gas flow rate (CO₂) influences crystallinity and phase purity. Lower pH (<9) may favor amorphous phases, while higher pH (>10) promotes dawsonite (NaAl(CO₃)(OH)₂) formation, altering adsorption properties .

Basic: Which spectroscopic and structural characterization techniques are most effective for analyzing aluminum magnesium hydroxy carbonate?

Answer:

- XRD : Identifies crystalline phases (e.g., hydrotalcite-like structures) and detects impurities like bayerite (Al(OH)₃) .

- FTIR : Confirms carbonate bonding modes (monodentate vs. bidentate) via absorption bands at 1350–1550 cm⁻¹ (asymmetric C-O stretch) .

- SEM/EDS : Visualizes morphology (e.g., hexagonal platelets) and validates Mg/Al stoichiometry .

- Thermogravimetric Analysis (TGA) : Quantifies hydroxyl and carbonate decomposition steps (200–400°C for OH⁻, 400–600°C for CO₃²⁻) .

Advanced: How does pH impact the thermodynamic stability and surface reactivity of aluminum magnesium hydroxy carbonate in aqueous environments?

Answer:

At pH 4–8, the compound adsorbs carbonate ions via ligand exchange, forming monodentate complexes on amorphous Al(OH)₃ surfaces. Above pH 9, it transforms into dawsonite, reducing surface reactivity . Stability is compromised in acidic media (pH <4), where Al³⁺ leaching occurs, altering the Mg/Al ratio and porosity . Long-term stability studies require monitoring ionic conductivity and phase transitions via in situ Raman spectroscopy.

Advanced: How can researchers resolve contradictions in reported adsorption capacities for heavy metals or anions using this material?

Answer:

Discrepancies often arise from differences in:

- Synthesis routes : Hydrothermal methods yield higher surface area (>100 m²/g) vs. co-precipitation (~50 m²/g) .

- Anion competition : Phosphate or sulfate presence reduces carbonate adsorption efficiency by >30% .

- Post-synthesis treatments : Calcination (300–500°C) enhances porosity but may collapse layered structures . Standardize testing protocols (e.g., batch adsorption at 25°C, 0.1 M ionic strength) to ensure comparability.

Methodological: What analytical methods are recommended for quantifying aluminum and magnesium content in mixed hydroxy carbonate systems?

Answer:

- ICP-OES : Digest samples in HNO₃/HCl (3:1), then measure Al (308.2 nm) and Mg (285.2 nm) emissions. Use lanthanum chloride to mask interference from silicate ions .

- Complexometric Titration : Employ EDTA at pH 10 (ammonia buffer) with Eriochrome Black T indicator for Mg, and xylenol orange for Al after fluoride masking .

- XRF : Non-destructive bulk analysis with calibration standards matched to the Mg/Al matrix .

Basic: What safety precautions are critical when handling aluminum magnesium hydroxy carbonate in lab settings?

Answer:

- PPE : Use N95 respirators and gloves to avoid inhalation/contact with fine powders .

- Storage : Keep in airtight containers at <30°C to prevent hydration or CO₂ absorption .

- Waste Disposal : Neutralize acidic residues with CaCO₃ before disposal. Avoid mixing with strong oxidizers (e.g., HNO₃) to prevent exothermic reactions .

Advanced: How can computational modeling (DFT, MD) predict the ion-exchange behavior of aluminum magnesium hydroxy carbonate?

Answer:

- Density Functional Theory (DFT) : Models charge distribution in layered structures to identify preferential exchange sites (e.g., Mg²⁺ sites favor Ca²⁺ over Na⁺) .

- Molecular Dynamics (MD) : Simulates interlayer spacing changes during anion exchange (e.g., Cl⁻ vs. CO₃²⁻) under varying hydration states. Validate with in situ XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.